molecular formula C28H27FN2O4 B12007640 5-(4-butoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 618076-09-8

5-(4-butoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12007640
CAS No.: 618076-09-8
M. Wt: 474.5 g/mol
InChI Key: RHIFPTJVWYDMPP-LCUIJRPUSA-N
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Description

5-(4-Butoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may include:

    Formation of the pyrrolone core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of substituents: The butoxyphenyl, fluoro-methylbenzoyl, and pyridinylmethyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Butoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-4-(3-fluorobenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
  • 5-(4-Ethoxyphenyl)-4-(3-chlorobenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 5-(4-Butoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one lies in its specific substituents, which may confer unique biological activities or chemical properties compared to similar compounds.

Properties

CAS No.

618076-09-8

Molecular Formula

C28H27FN2O4

Molecular Weight

474.5 g/mol

IUPAC Name

(4Z)-5-(4-butoxyphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H27FN2O4/c1-3-4-14-35-22-11-9-20(10-12-22)25-24(26(32)21-8-7-18(2)23(29)15-21)27(33)28(34)31(25)17-19-6-5-13-30-16-19/h5-13,15-16,25,32H,3-4,14,17H2,1-2H3/b26-24-

InChI Key

RHIFPTJVWYDMPP-LCUIJRPUSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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